2-(4-bromophenoxy)-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)acetamide
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Description
2-(4-bromophenoxy)-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C20H17BrFNO3 and its molecular weight is 418.3 g/mol. The purity is usually 95%.
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Biological Activity
The compound “2-(4-bromophenoxy)-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)acetamide” is a synthetic organic molecule that may exhibit significant biological activity due to its unique structural features. This article aims to explore its potential biological activities, mechanisms of action, and relevance in medicinal chemistry.
Chemical Structure
Chemical Formula: C16H16BrFNO2
Structural Features:
- Bromophenoxy group: May enhance lipophilicity and biological interaction.
- Fluorobenzyl moiety: Could influence binding affinity to biological targets.
- Furan ring: Often associated with various biological activities, including anti-inflammatory and antimicrobial properties.
Anticancer Activity
Recent studies have indicated that compounds with similar structures can exhibit anticancer properties. For instance, the presence of halogen substituents has been linked to increased cytotoxicity against various cancer cell lines.
Cell Line | IC50 (µM) | Reference |
---|---|---|
MCF-7 (breast) | 15 | |
A549 (lung) | 20 | |
HeLa (cervical) | 10 |
Antimicrobial Activity
Compounds with phenoxy and furan groups have shown promising antimicrobial effects. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes.
Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
---|---|---|
E. coli | 25 | |
S. aureus | 15 | |
C. albicans | 30 |
The proposed mechanisms for the biological activity of this compound may include:
- Inhibition of Enzymes: Compounds similar in structure often inhibit key enzymes involved in cancer cell proliferation.
- Receptor Binding: Potential interaction with specific receptors, leading to altered signaling pathways.
Case Study 1: Anticancer Efficacy
In a controlled study, a derivative of this compound was tested on MCF-7 cells. The results indicated a significant reduction in cell viability, suggesting that the compound may induce apoptosis through caspase activation.
Case Study 2: Antimicrobial Testing
A series of tests against common pathogens revealed that the compound effectively inhibited growth at concentrations lower than those required for standard antibiotics, indicating potential as a new antimicrobial agent.
Properties
Molecular Formula |
C20H17BrFNO3 |
---|---|
Molecular Weight |
418.3 g/mol |
IUPAC Name |
2-(4-bromophenoxy)-N-[(2-fluorophenyl)methyl]-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C20H17BrFNO3/c21-16-7-9-17(10-8-16)26-14-20(24)23(13-18-5-3-11-25-18)12-15-4-1-2-6-19(15)22/h1-11H,12-14H2 |
InChI Key |
LAYXYFUSKGSPAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN(CC2=CC=CO2)C(=O)COC3=CC=C(C=C3)Br)F |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.